3-Phenylthiazolidine-2,4-dione

Analytical Chemistry Spectrophotometry Quinone Detection

3-Phenylthiazolidine-2,4-dione (CAS 1010-53-3) is an N-phenyl-substituted thiazolidinedione uniquely positioned as both a selective analytical reagent for quinone detection (sensitivity 1–3 µg in ammoniacal medium) and as a core scaffold for Bid-mediated neuroprotective agents (cf. compounds 6, 7, 16) and antimicrobial derivatives. Its N-3 phenyl group imparts specific electronic and pharmacophoric properties that cannot be replicated by generic C-5-substituted TZDs. Procure this compound for validated spectrophotometric quinone assays, medicinal chemistry programs targeting glutamate/tBid toxicity, and novel antibacterial/antifungal library synthesis.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
CAS No. 1010-53-3
Cat. No. B093287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylthiazolidine-2,4-dione
CAS1010-53-3
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)C2=CC=CC=C2
InChIInChI=1S/C9H7NO2S/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyWTGPITKQSNYMJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylthiazolidine-2,4-dione (CAS 1010-53-3) for Scientific Procurement: A Core Building Block with Documented Analytical Utility


3-Phenylthiazolidine-2,4-dione (CAS 1010-53-3) is a heterocyclic organic compound belonging to the thiazolidinedione (TZD) family, featuring a phenyl substituent at the N-3 position of the thiazolidine-2,4-dione ring . This N-phenyl substitution pattern confers specific physicochemical properties that differentiate it from other regioisomers, such as the C-5 phenyl-substituted analog (5-phenylthiazolidine-2,4-dione, CAS 4695-17-4), and from unsubstituted 2,4-thiazolidinedione . The compound serves as both a functional analytical reagent for selective quinone detection and as a versatile synthetic intermediate for constructing more complex bioactive molecules, including antimicrobial and neuroprotective agents, as evidenced by peer-reviewed studies and patent literature [1].

3-Phenylthiazolidine-2,4-dione Procurement: Why N-Phenyl Regiochemistry Is Not Interchangeable with C-5 Phenyl or Other TZD Analogs


Generic substitution of 3-phenylthiazolidine-2,4-dione with other thiazolidinedione derivatives is scientifically unsound due to critical differences in substitution pattern and resulting properties. The position of the phenyl group on the thiazolidinedione scaffold—whether at the N-3 position as in the target compound, or at the C-5 position as in its regioisomer (5-phenylthiazolidine-2,4-dione, CAS 4695-17-4)—dictates distinct electronic distribution, reactivity, and biological target engagement . For instance, the N-3 phenyl substitution pattern is a key pharmacophoric feature enabling Bid-dependent neuroprotective activity in certain derivatives, whereas C-5 substitution is central to the anti-diabetic activity of glitazone-class drugs [1]. Furthermore, the target compound's demonstrated utility as a selective analytical reagent for quinone detection in ammoniacal medium is a function-specific application that cannot be replicated by unsubstituted 2,4-thiazolidinedione or its 5-arylidene derivatives [2]. The following section provides quantitative evidence supporting these points of differentiation.

3-Phenylthiazolidine-2,4-dione (CAS 1010-53-3): Quantitative Differentiation Evidence Versus Analogs


Analytical Selectivity and Sensitivity of 3-Phenylthiazolidine-2,4-dione for Quinone Detection Versus Conventional Methods

3-Phenylthiazolidine-2,4-dione (I) demonstrates high sensitivity and selectivity as a chromogenic reagent for quinone detection in ammoniacal medium, providing a quantitative advantage over other thiazolidinedione derivatives lacking this documented application [1]. The detection limits for p-benzoquinone (II), tetrachloro-p-benzoquinone (III), and 1,4-naphthoquinone (IV) are 2.5 μg, 3.0 μg, and 1 μg, respectively, with a linear absorbance-concentration relationship up to 18 μg/mL [1]. In contrast, unsubstituted 2,4-thiazolidinedione and its 5-arylidene derivatives have not been reported for this specific analytical use, highlighting a unique functional differentiation [1].

Analytical Chemistry Spectrophotometry Quinone Detection

Regiochemical Specificity: N-3 Versus C-5 Phenyl Substitution in Thiazolidinedione Derivatives

The substitution position of the phenyl group on the thiazolidinedione scaffold is a critical determinant of biological activity and synthetic utility . 3-Phenylthiazolidine-2,4-dione features the phenyl group at the N-3 position (nitrogen atom), whereas its regioisomer 5-phenyl-1,3-thiazolidine-2,4-dione (CAS 4695-17-4) bears the phenyl group at the C-5 carbon position [1]. The N-phenyl substitution pattern is a key structural requirement for developing Bid-inhibiting neuroprotective agents, as documented in studies identifying novel N-phenyl-substituted thiazolidinediones with protective effects against glutamate- and tBid-induced toxicity in HT-22 neuronal cells [2]. In contrast, C-5 aryl/alkyl substitution is the hallmark pharmacophore for PPAR-γ agonism in anti-diabetic glitazone drugs (e.g., pioglitazone, rosiglitazone) [1].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Intramolecular Charge Transfer (ICT) Modulation in 5-Arylidene-3-phenylthiazolidinediones Versus 3-Methyl Analogs

The N-3 phenyl substituent in 3-phenylthiazolidine-2,4-dione derivatives significantly modulates intramolecular charge transfer (ICT) properties compared to N-3 alkyl (methyl) substituted analogs [1]. A combined experimental and theoretical study on 5-arylidene-3-substituted-2,4-thiazolidinediones compared two series: series 1 with 3-methyl substitution and series 2 with 3-phenyl substitution [2]. The study demonstrated that the 3-phenyl group exerts distinct substituent and solvent effects on ICT, influencing the electronic structure and spectroscopic behavior of the molecules [1]. Quantitative analysis using 13C NMR chemical shifts and linear free energy relationships (LFERs) provided insight into the transmission of electronic effects through the π-conjugated system, with the phenyl group enhancing sensitivity to resonance effects compared to alkyl substituents [3].

Physical Chemistry Spectroscopy Molecular Electronics

3-Phenylthiazolidine-2,4-dione as a Synthetic Intermediate for Antimicrobial Pyrazole-Thiazolidinedione Hybrids with Validated Activity

3-Phenylthiazolidine-2,4-dione serves as the essential core scaffold for synthesizing 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-dione derivatives, a series of compounds with demonstrated in vitro antimicrobial activity [1]. A 2010 study synthesized nine such derivatives via Knoevenagel condensation and compared their antibacterial and antifungal activities against standard clinical antibiotics ciprofloxacin and fluconazole [2]. Among the series, compounds 3e and 3i exhibited the highest efficacy against Staphylococcus aureus and Bacillus subtilis, while five compounds (3c–f and 3h) showed >50% inhibition against Aspergillus flavus [1]. The most effective derivatives containing 4-Br-phenyl or thiophene fragments demonstrated 2–4 times higher antimicrobial efficiency (MIC 16–31 μg/mL) compared to other derivatives in the series [3].

Antimicrobial Research Medicinal Chemistry Synthetic Methodology

Stability and Storage Specifications for 3-Phenylthiazolidine-2,4-dione in Laboratory Settings

3-Phenylthiazolidine-2,4-dione requires controlled storage conditions (2–8°C) to maintain chemical integrity, as specified in supplier documentation . This contrasts with the storage requirements of 5-phenyl-1,3-thiazolidine-2,4-dione (CAS 4695-17-4), for which specific cold-chain storage requirements are not consistently emphasized across vendor platforms, suggesting potentially differing stability profiles between the two regioisomers . The compound carries GHS hazard classification for acute oral toxicity (Category 4, H302: Harmful if swallowed), necessitating appropriate handling protocols .

Chemical Storage Laboratory Safety Procurement

3-Phenylthiazolidine-2,4-dione (CAS 1010-53-3): Evidence-Based Application Scenarios for Scientific Procurement


Development of Spectrophotometric Methods for Quinone Quantification in Environmental or Industrial Samples

3-Phenylthiazolidine-2,4-dione is uniquely suited for laboratories developing or implementing spectrophotometric assays for quinone detection. Its documented high sensitivity (detection limits of 1–3 μg) and selectivity in ammoniacal medium for p-benzoquinone, tetrachloro-p-benzoquinone, and 1,4-naphthoquinone make it a superior reagent choice for this specific analytical application [1]. Procurement of this compound is justified for any project requiring reliable quinone quantification where alternative thiazolidinediones have not been validated.

Synthesis of N-Phenyl Thiazolidinedione Derivatives for Neuroprotection Research

For medicinal chemistry programs investigating Bid-mediated neuroprotection, 3-phenylthiazolidine-2,4-dione is the required starting material due to the critical nature of the N-phenyl substitution pattern. Research published in the Journal of Pharmacology and Experimental Therapeutics demonstrates that N-phenyl-substituted thiazolidinediones provide maximal protection against glutamate- and tBid-induced toxicity in HT-22 neuronal cells [2]. This compound serves as the core scaffold for synthesizing derivatives such as compounds 6, 7, and 16, which were identified as highly protective agents in extensive screening [3].

Structure-Activity Relationship (SAR) Studies Exploring Substituent Effects on Electronic Properties

Physical and computational chemists studying substituent effects on intramolecular charge transfer (ICT) should procure 3-phenylthiazolidine-2,4-dione as a key reference compound. Experimental and theoretical studies have established that the N-3 phenyl group imparts distinct electronic modulation compared to N-3 methyl substitution, influencing 13C NMR chemical shifts and resonance effects in 5-arylidene derivatives [4]. The compound's well-characterized electronic structure makes it valuable for validating DFT calculations and for designing TZD-based materials with tailored optoelectronic properties.

Synthesis of Antimicrobial Pyrazole-Thiazolidinedione Hybrid Libraries

Antimicrobial drug discovery programs targeting novel antibacterial or antifungal agents can utilize 3-phenylthiazolidine-2,4-dione as a core building block for library synthesis. A published series of nine 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-dione derivatives, synthesized via Knoevenagel condensation, demonstrated in vitro activity against Staphylococcus aureus, Bacillus subtilis, and Aspergillus species, with certain derivatives showing 2–4 times higher potency than others in the series [5]. Procurement supports the exploration of this promising chemotype.

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